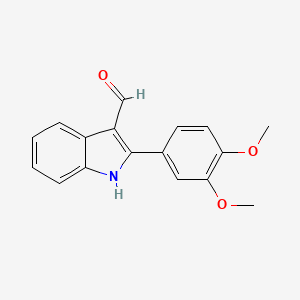

2-(3,4-dimethoxyphenyl)-1H-indole-3-carbaldehyde

Description

2-(3,4-Dimethoxyphenyl)-1H-indole-3-carbaldehyde is an indole derivative featuring a 3,4-dimethoxyphenyl substituent at the 2-position and a carbaldehyde group at the 3-position. The indole core, a bicyclic aromatic structure, is modified with electron-donating methoxy groups that influence its electronic properties and reactivity.

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3/c1-20-15-8-7-11(9-16(15)21-2)17-13(10-19)12-5-3-4-6-14(12)18-17/h3-10,18H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXYVAHNOHCVCED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=C(C3=CC=CC=C3N2)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-(3,4-Dimethoxyphenyl)-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The compound can be reduced to form the corresponding alcohol or amine.

Substitution: The dimethoxyphenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3).

Major Products Formed:

Oxidation: 2-(3,4-Dimethoxyphenyl)-1H-indole-3-carboxylic acid.

Reduction: 2-(3,4-Dimethoxyphenyl)-1H-indole-3-ol (alcohol) or 2-(3,4-Dimethoxyphenyl)-1H-indole-3-amine (amine).

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-1H-indole-3-carbaldehyde has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound can be used in biological studies to investigate its interaction with various biomolecules and cellular pathways.

Medicine: It has potential therapeutic applications, including its use as a lead compound in drug discovery for treating various diseases.

Industry: The compound can be utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(3,4-dimethoxyphenyl)-1H-indole-3-carbaldehyde exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Curcumin Carbocyclic Analogues

Curcumin derivatives, such as (E)-2-(3,4-dimethoxybenzylidene)-5-((E)-3-(3,4-dimethoxyphenyl)acryloyl)cyclopentanone (3e) and (E)-2-(4-hydroxy-3-methoxybenzylidene)-5-((E)-3-(4-hydroxy-3-methoxyphenyl)acryloyl)cyclopentanone (3d), share the 3,4-dimethoxyphenyl moiety with the target compound. These analogues exhibit strong antioxidant activity (IC₅₀: 8–12 μM in DPPH assays) and enzyme inhibition (e.g., ACE inhibition by 3d at IC₅₀: 0.8 μM). The methoxy groups enhance electron density, stabilizing radical intermediates and improving binding to enzyme active sites .

Comparison with 2-(3,4-Dimethoxyphenyl)-1H-Indole-3-Carbaldehyde :

- The indole core provides a rigid aromatic scaffold, differing from the flexible cyclopentanone/cyclohexanone structures in curcumin analogues.

- The carbaldehyde group in the target compound offers a reactive site for nucleophilic additions, whereas curcumin analogues rely on α,β-unsaturated ketones for Michael acceptor activity .

Lignin Model Compounds

Compounds like 2-(2-methoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethanone (3) and 2-(2-methoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethanol (2) demonstrate the influence of 3,4-dimethoxy substituents on β-O-4 bond cleavage under alkaline conditions. The ethanone derivative (3) underwent faster cleavage (t₁/₂: 30 minutes at 30°C in 0.5 M KOtBu) compared to the ethanol derivative (2), highlighting the role of electron-withdrawing groups in stabilizing transition states .

Relevance to Target Compound :

- The 3,4-dimethoxy groups in the target compound may similarly stabilize reactive intermediates during synthetic modifications or metabolic processes.

7-Chloro-3-methyl-1H-Indole-2-Carboxylic Acid

This compound (CAS 16381-48-9) differs in substituent positions: a chloro group at C7, methyl at C3, and carboxylic acid at C2. The carboxylic acid group increases hydrophilicity (logP: ~2.1 estimated) compared to the carbaldehyde group in the target compound, which is more electrophilic and reactive .

Comparison with Curcumin Analogues :

Key Insights :

Physicochemical Properties

| Property | This compound | 7-Chloro-3-methyl-1H-Indole-2-Carboxylic Acid | Curcumin Analogue 3e |

|---|---|---|---|

| Molecular Weight | ~311 g/mol | ~239 g/mol | ~452 g/mol |

| LogP (Estimated) | ~2.8 (moderate lipophilicity) | ~2.1 | ~3.5 |

| Reactive Groups | Aldehyde (electrophilic) | Carboxylic acid (acidic) | α,β-unsaturated ketone |

| Solubility | Low in water; soluble in DMSO, DMF | Moderate in polar solvents | Low in water |

Biological Activity

2-(3,4-Dimethoxyphenyl)-1H-indole-3-carbaldehyde is an indole derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structure, which includes a formyl group and a dimethoxy-substituted phenyl moiety. Research has indicated its potential in various therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties.

- Molecular Formula : CHN\O

- Molar Mass : Approximately 231.25 g/mol

The compound's structure significantly influences its chemical behavior and biological activity. The presence of the indole ring system is associated with a variety of biological functions, while the aldehyde group can participate in nucleophilic addition reactions that are crucial for its reactivity.

The biological activity of this compound is mediated through its interactions with specific molecular targets. These interactions may include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cancer progression.

- Receptor Modulation : It can bind to various receptors, influencing cellular signaling pathways.

- Cytotoxic Effects : Indole derivatives are known to induce apoptosis in cancer cells by activating caspases and disrupting cell cycle progression.

Antimicrobial Activity

Research has shown that indole derivatives exhibit significant antimicrobial properties against various pathogens. For instance, studies indicate that this compound demonstrates activity against:

- Bacteria : Staphylococcus aureus, Escherichia coli

- Fungi : Candida albicans

Table 1 summarizes the Minimum Inhibitory Concentrations (MICs) for selected microorganisms:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 4.0 |

| Escherichia coli | 8.0 |

| Candida albicans | 16.0 |

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. It has shown promising results in inhibiting the growth of various cancer cell lines, including:

- A549 (lung cancer)

- HeLa (cervical cancer)

- MDA-MB-231 (breast cancer)

The IC values for these cell lines are presented in Table 2:

| Cell Line | IC (µM) |

|---|---|

| A549 | 12.5 |

| HeLa | 8.0 |

| MDA-MB-231 | 10.0 |

Case Studies

- Study on Anticancer Effects : A comprehensive study evaluated the effects of various indole derivatives on cancer cell proliferation. The results indicated that compounds similar to this compound exhibited significant growth inhibition in A549 cells, demonstrating potential as a lead compound for further development.

- Evaluation of Antimicrobial Properties : Another study focused on the antimicrobial efficacy of this compound against resistant strains of Staphylococcus aureus. The findings revealed that it could effectively inhibit growth at low concentrations, suggesting its potential as an alternative treatment for infections caused by resistant bacteria.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.